molecular formula C₅¹³CH₉D₂NO₂ B1147227 rac-Vigabatrin-13C,d2  (Major) CAS No. 1330171-61-3

rac-Vigabatrin-13C,d2 (Major)

カタログ番号: B1147227
CAS番号: 1330171-61-3
分子量: 132.16
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of vigabatrin, an analog of gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the central nervous system. This compound is utilized in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biochemical assays .

科学的研究の応用

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research, including:

作用機序

Rac-Vigabatrin-13C,d2 (Major) is an analogue of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system . It increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T) .

Safety and Hazards

Rac-Vigabatrin-13C,d2 (Major) may be harmful if swallowed . It is advised to call a poison center or doctor if you feel unwell after exposure . It is a controlled product and may require documentation to meet relevant regulations .

将来の方向性

As rac-Vigabatrin-13C,d2 (Major) is a research chemical, its future directions are likely to be determined by the outcomes of ongoing and future scientific studies. It is currently used in the research areas of stress, anxiety, pain, inflammation, and various neurological disorders . Its continued use will depend on the results of these studies and the development of new research questions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of vigabatrin. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. Key steps include:

    Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials through specific chemical reactions.

    Formation of rac-Vigabatrin-13C,d2: The labeled precursors undergo a series of reactions, including amination and vinylation, to form the final compound.

Industrial Production Methods: Industrial production of rac-Vigabatrin-13C,d2 (Major) involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

化学反応の分析

Types of Reactions: rac-Vigabatrin-13C,d2 (Major) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

類似化合物との比較

    Vigabatrin: The parent compound of rac-Vigabatrin-13C,d2, used as an antiepileptic agent.

    Gamma-aminobutyric acid: The main inhibitory neurotransmitter in the central nervous system.

    Other Isotope-Labeled Compounds: Various stable isotope-labeled analogs of gamma-aminobutyric acid and other neurotransmitters.

Uniqueness: rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in research applications .

特性

CAS番号

1330171-61-3

分子式

C₅¹³CH₉D₂NO₂

分子量

132.16

同義語

(+/-)-4-Amino-5-hexenoic Acid-13C,d2;  (+/-)-γ-Vinyl GABA-13C,d2;  GVG-13C,d2;  MDL 71754-13C,d2;  RMI 71754-13C,d2;  Sabril-13C,d2;  Vigabatrin-13C,d2;  γ-Vinyl-GABA-13C,d2;  γ-Vinyl-γ-aminobutyric Acid-13C,d2; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。